(S)-2-(4-Fluorophenyl)propanal

Catalog No.
S13339409
CAS No.
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(4-Fluorophenyl)propanal

Product Name

(S)-2-(4-Fluorophenyl)propanal

IUPAC Name

(2S)-2-(4-fluorophenyl)propanal

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3/t7-/m1/s1

InChI Key

AANCPBXTNIZNIJ-SSDOTTSWSA-N

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)F

Isomeric SMILES

C[C@H](C=O)C1=CC=C(C=C1)F

(S)-2-(4-Fluorophenyl)propanal is an organic compound characterized by its chiral center and the presence of a fluorinated aromatic ring. Its molecular formula is C10H11FO, and it features a propanal functional group attached to a 4-fluorophenyl moiety. This compound is of interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.

  • Oxidation: This compound can be oxidized to form (S)-2-(4-fluorophenyl)propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can also be reduced to (S)-2-(4-fluorophenyl)propanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The fluorine atom on the phenyl ring may undergo nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines or thiols.

The biological activity of (S)-2-(4-Fluorophenyl)propanal has been explored in various studies. Compounds with similar structures have shown significant pharmacological effects, including:

  • Anticancer Properties: Some derivatives exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest .
  • Neuropharmacological Effects: Analogous compounds have been investigated for their ability to modulate neurotransmitter systems, indicating potential applications in treating neurological disorders .

Several synthetic routes are available for the preparation of (S)-2-(4-Fluorophenyl)propanal:

  • Aldol Condensation: One common method involves the reaction of 4-fluorobenzaldehyde with propanal in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions to ensure complete conversion.
  • Reduction of Carboxylic Acid: Another approach includes reducing (S)-2-(4-fluorophenyl)propanoic acid using lithium aluminum hydride, followed by oxidation to yield the aldehyde form.
  • Chiral Synthesis: Asymmetric synthesis techniques can also be employed to obtain optically pure forms of this compound, enhancing its biological activity and specificity .

(S)-2-(4-Fluorophenyl)propanal serves various applications:

  • Pharmaceutical Intermediates: It is utilized in the synthesis of pharmaceuticals, particularly those targeting neurological and oncological conditions.
  • Chemical Research: The compound is valuable in chemical research for studying structure-activity relationships and developing new therapeutic agents .
  • Agrochemicals: Its derivatives may also find use in agricultural chemistry as pesticides or herbicides due to their potential biological activities.

Interaction studies have indicated that (S)-2-(4-Fluorophenyl)propanal and its derivatives can interact with various biological targets:

  • Receptor Binding: Compounds similar to (S)-2-(4-Fluorophenyl)propanal have shown affinity for neurotransmitter receptors, suggesting potential roles in modulating synaptic transmission .
  • Enzyme Inhibition: Some studies indicate that these compounds may inhibit specific enzymes, which could lead to therapeutic effects in diseases such as cancer or neurodegenerative disorders .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (S)-2-(4-Fluorophenyl)propanal. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-(4-Fluorophenyl)acetaldehydeContains an aldehyde functional groupUsed as an intermediate in organic synthesis
3-(4-Fluorophenyl)propanalSimilar propanal structureExhibits distinct reactivity patterns
2-(4-Fluorophenyl)-2-propanolSecondary alcohol variantDemonstrates different biological activities
3-(4-Fluorophenyl)propanoic acidCarboxylic acid derivativePotential for different metabolic pathways

(S)-2-(4-Fluorophenyl)propanal is unique due to its specific chiral configuration and the presence of a fluorine atom, which can significantly influence its reactivity and biological interactions compared to other similar compounds. The fluorinated aromatic ring enhances lipophilicity and can improve binding affinity to biological targets, making it a valuable compound in drug design and development.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

152.063743068 g/mol

Monoisotopic Mass

152.063743068 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types